1-(4-CHLORO-2-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
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Overview
Description
1-(4-CHLORO-2-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a 4-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-2-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the ortho position, forming 4-chloro-2-nitroaniline.
Sulfonylation: The 4-chloro-2-nitroaniline is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonylated intermediate.
Piperazine Formation: The sulfonylated intermediate is then reacted with piperazine under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLORO-2-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., DMF)
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions
Major Products Formed
Reduction: 1-(4-AMINO-2-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized piperazine derivatives
Scientific Research Applications
1-(4-CHLORO-2-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-2-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitro and sulfonyl groups may play a role in its biological activity by interacting with enzymes or receptors, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLORO-2-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-(4-CHLORO-2-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)MORPHOLINE: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-(4-CHLORO-2-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is unique due to the presence of both a piperazine ring and a sulfonyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-13-2-5-15(6-3-13)26(24,25)20-10-8-19(9-11-20)16-7-4-14(18)12-17(16)21(22)23/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTQQWXMILMEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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